molecular formula C18H21N5O2S B3010043 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034547-31-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3010043
CAS No.: 2034547-31-2
M. Wt: 371.46
InChI Key: YZIUCTWEVYTNJQ-UHFFFAOYSA-N
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Description

The compound “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a hybrid compound that amalgamates pyrazine and 1,2,4-triazole scaffolds . It is one of the eighteen compounds that were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones, including derivatives related to the triazolo[4,3-a]pyrazin-3-yl structure, have shown promise in antitumor and antimicrobial activities. These compounds have been effective against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), demonstrating inhibition effects comparable to 5-fluorouracil. Additionally, some derivatives exhibited pronounced antimicrobial activity (Riyadh, 2011).

Cardiovascular Agents

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, closely related to the triazolo[4,3-a]pyrazin-3-yl structure, has been linked to coronary vasodilating and antihypertensive activities. Among these compounds, certain derivatives were found to be potent cardiovascular agents, showcasing more efficacy in coronary vasodilation than trapidil and equipotency with guanethidine sulfate in antihypertensive activity (Sato et al., 1980).

Anticonvulsant Activity

Substituted triazolo[4,3-a]pyrazines, structurally similar to the queried compound, have been synthesized and tested for anticonvulsant activity. These compounds, particularly the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino)congeners, exhibited potent activity against maximal electroshock-induced seizures in rats, suggesting their potential as bioisosteres of the purine ring for anticonvulsant activity (Kelley et al., 1995).

Insecticidal Agents

Compounds incorporating structures like triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrazine have been evaluated for their potential as insecticidal agents. Some of these derivatives showed potent toxic effects with significant toxicity indices against pests like the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Herbicidal Activity

N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the triazolo[4,3-a]pyrazin-3-yl structure, have demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. These findings highlight their potential as effective herbicides (Moran, 2003).

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-2-25-16-15-22-21-14(23(15)10-9-19-16)12-20-17(24)18(7-3-4-8-18)13-6-5-11-26-13/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUCTWEVYTNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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